molecular formula C12H9ClF3N5S B6592066 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine CAS No. 1820674-42-7

6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine

Cat. No.: B6592066
CAS No.: 1820674-42-7
M. Wt: 347.75 g/mol
InChI Key: QMZSOSCZRSZWHL-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a 3-chlorophenyl group and a trifluoromethyl group, as well as a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 3-chlorophenyl isothiocyanate with trifluoromethylated pyrimidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents such as dichloromethane or acetonitrile, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for further investigation in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.

Industry: In industry, this compound can be used as a precursor for the synthesis of materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is structurally similar to other pyrimidine derivatives, such as 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-methylpyrimidine and 6-(3-Chlorophenyl)-2-thiosemicarbazido-4-ethylpyrimidine.

Uniqueness: What sets this compound apart from its analogs is the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.

Properties

IUPAC Name

[[4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N5S/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)19-11(18-8)21-20-10(17)22/h1-5H,(H3,17,20,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSOSCZRSZWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131347
Record name Hydrazinecarbothioamide, 2-[4-(3-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820674-42-7
Record name Hydrazinecarbothioamide, 2-[4-(3-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820674-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarbothioamide, 2-[4-(3-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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